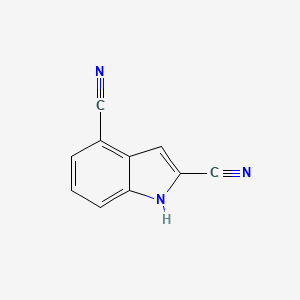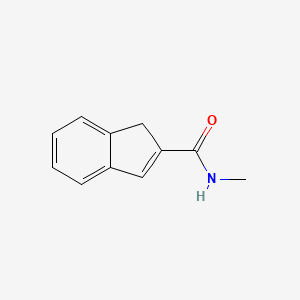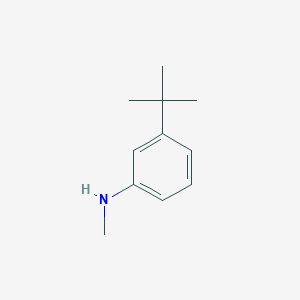![molecular formula C9H9N3O B11916657 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine is a heterocyclic compound that features an indene core fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1H-indene-1,2-dione with hydrazine derivatives to form the oxadiazole ring. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is investigated for use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar indene core and are known for their biological activities.
Oxadiazole Derivatives: Compounds with an oxadiazole ring are studied for their antimicrobial and anticancer properties.
Uniqueness
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine is unique due to its fused ring structure, which combines the properties of both indene and oxadiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5,6-dihydro-1H-cyclopenta[f][2,1,3]benzoxadiazol-6-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-1-5-3-8-9(12-13-11-8)4-6(5)2-7/h1,3-4,7,11H,2,10H2 |
InChI Key |
INQDTEYERCQRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C2C1=CC3=NONC3=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
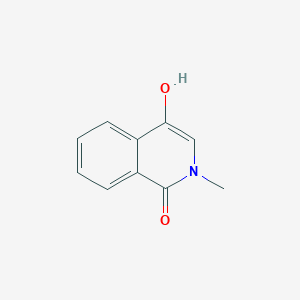

![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
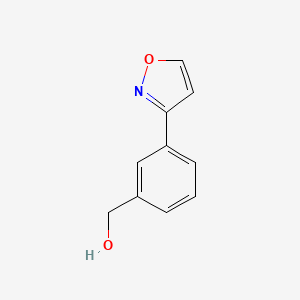


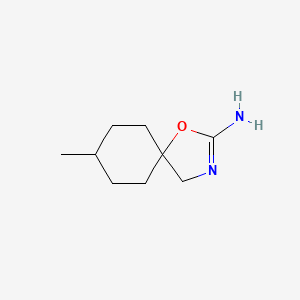
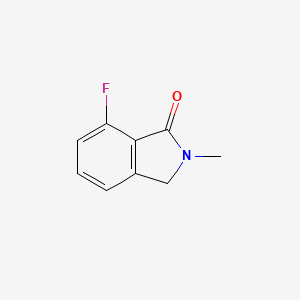
![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)

